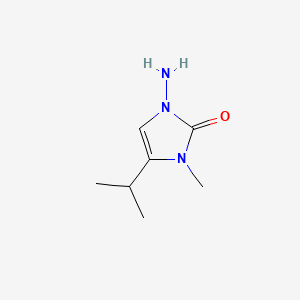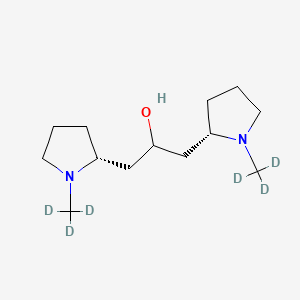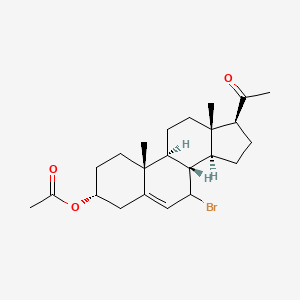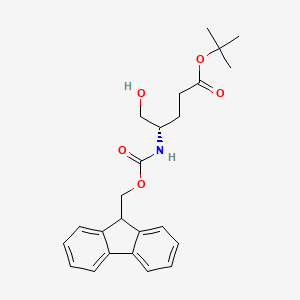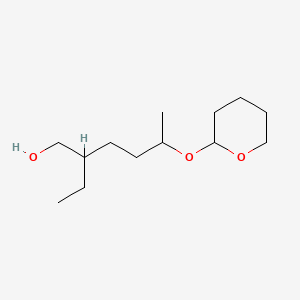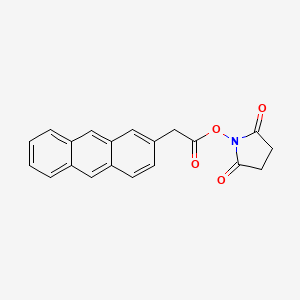
2-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is a biochemical compound with the molecular formula C20H15NO4 and a molecular weight of 333.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 333.10010796 g/mol .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 63.7 Ų . It has 4 rotatable bonds . The complexity of the molecule, as computed by Cactvs 3.4.8.18, is 522 .Scientific Research Applications
Biotechnological Routes Based on Lactic Acid Production from Biomass
Lactic acid, produced via the fermentation of sugars in biomass, serves as a precursor for biodegradable polymers and other chemicals, including pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. These derivatives have potential in green chemistry applications, indicating a move towards environmentally friendly processes (Gao, Ma, & Xu, 2011).
Xylan Derivatives and Their Application Potential
Chemical modifications of xylan produce ethers and esters with specific properties, influenced by functional groups, substitution degree, and pattern. These modifications include reactions to produce novel xylan esters for drug delivery applications and as paper strength additives, flocculation aids, and antimicrobial agents, showcasing the versatility of carbohydrate polymers in producing functional materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Anthraquinones and Derivatives from Marine-Derived Fungi
Marine microorganisms produce a variety of secondary metabolites, including anthraquinones and their derivatives, which are important for pharmaceuticals, dyes, and food colorants. The structural diversity and biological activities of these compounds highlight the potential for discovering new therapeutic drugs or additives (Fouillaud, Venkatachalam, Girard-Valenciennes, Caro, & Dufossé, 2016).
Applications of Redox Mediators in Treatment of Organic Pollutants
The use of enzymes in the presence of redox mediators for the degradation of recalcitrant compounds in wastewater demonstrates an innovative approach to pollution remediation. This process enhances the efficiency of degradation, suggesting potential for broader application in treating aromatic compounds in industrial effluents (Husain & Husain, 2007).
A Review on Anthracene and Its Derivatives: Applications
Anthracene derivatives play a significant role in organic photochemistry, material science, and the development of organic light-emitting devices. Their application in optical, electronic, and magnetic switches, as well as in probing DNA cleavage and anti-cancer drugs, underscores the importance of anthracene structures in various scientific and industrial fields (Somashekar Mn & Chetana Pr, 2016).
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by binding to specific sites, leading to changes in the target’s function or structure .
Biochemical Pathways
It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can alter cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-7-8-19(23)21(18)25-20(24)10-13-5-6-16-11-14-3-1-2-4-15(14)12-17(16)9-13/h1-6,9,11-12H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIUNATBBMWRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




